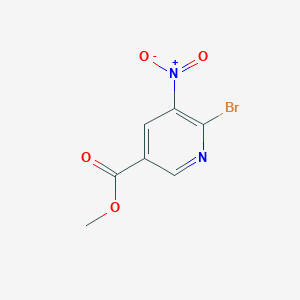

Methyl 6-bromo-5-nitronicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-bromo-5-nitropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c1-14-7(11)4-2-5(10(12)13)6(8)9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBBELCPCXHASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856287 | |

| Record name | Methyl 6-bromo-5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211519-89-9 | |

| Record name | Methyl 6-bromo-5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 6-bromo-5-nitronicotinate (CAS No. 1211519-89-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 6-bromo-5-nitronicotinate is a highly functionalized pyridine derivative that has emerged as a valuable and versatile building block in medicinal chemistry and organic synthesis. Its unique electronic and steric properties, conferred by the presence of a bromine atom, a nitro group, and a methyl ester on the pyridine scaffold, make it an attractive starting material for the synthesis of a diverse range of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, key applications in drug discovery, and essential safety and handling information. The strategic positioning of its functional groups allows for selective chemical transformations, including nucleophilic substitution of the bromine, reduction of the nitro group, and modifications of the ester, opening avenues for the creation of novel molecular architectures with significant biological potential.

Compound Identification and Physicochemical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 1211519-89-9.[1][2][3] Its systematic IUPAC name is methyl 6-bromo-5-nitropyridine-3-carboxylate.[1] This compound is a solid at room temperature and possesses a unique combination of functional groups that dictate its reactivity and potential applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1211519-89-9 | [1][2][3] |

| Molecular Formula | C₇H₅BrN₂O₄ | [1][2][3] |

| Molecular Weight | 261.03 g/mol | [1][3] |

| IUPAC Name | methyl 6-bromo-5-nitropyridine-3-carboxylate | [1] |

| Canonical SMILES | COC(=O)C1=CC(=C(N=C1)Br)[O-] | [1] |

| InChI Key | DBBBELCPCXHASZ-UHFFFAOYSA-N | [1] |

| Purity | Typically >95% | [2] |

| Physical Form | Solid | N/A |

| Storage Conditions | Inert atmosphere, 2-8°C | [2][3] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through a multi-step process involving the functionalization of a pyridine ring. A common and logical approach involves the bromination of a pre-existing nitronicotinate precursor. The electron-withdrawing nature of the nitro group and the pyridine ring nitrogen directs the regioselectivity of the bromination.

Retrosynthetic Analysis and Strategy

The key to a successful synthesis lies in the controlled introduction of the bromo and nitro substituents onto the methyl nicotinate scaffold. The electron-deficient character of the pyridine ring makes electrophilic aromatic substitution challenging. Therefore, a common strategy is to start with a more electron-rich pyridine derivative or to utilize halogenation and nitration conditions suitable for heteroaromatic systems. A plausible synthetic route begins with the nitration of a suitable pyridine precursor followed by bromination.

Caption: Retrosynthetic pathway for this compound.

Experimental Protocol: Synthesis via Bromination of Methyl 5-nitronicotinate

This protocol is a representative procedure based on established methodologies for the halogenation of nitropyridines.

Step 1: Nitration of Methyl Nicotinate (if starting from this precursor)

-

Rationale: The initial step involves the introduction of the nitro group. A mixture of nitric and sulfuric acids is a standard nitrating agent for deactivating aromatic systems.

-

Procedure: To a stirred solution of concentrated sulfuric acid, cool to 0°C. Add methyl nicotinate portion-wise, maintaining the temperature below 10°C. Add fuming nitric acid dropwise. Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60°C) for several hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product, Methyl 5-nitronicotinate. Filter, wash with water, and dry.

Step 2: Bromination of Methyl 5-nitronicotinate

-

Rationale: The bromine is introduced at the 6-position. The presence of the nitro group at the 5-position directs the incoming electrophile.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 5-nitronicotinate in a suitable solvent such as concentrated sulfuric acid or acetic acid.

-

Add N-Bromosuccinimide (NBS) or liquid bromine dropwise to the stirred solution.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and maintain for several hours, monitoring the progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium bicarbonate solution) until the product precipitates.

-

Filter the solid precipitate, wash thoroughly with cold water to remove any inorganic salts, and then with a small amount of cold ethanol.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Discovery and Chemical Biology

This compound serves as a pivotal intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] Its utility stems from the ability to selectively manipulate its three functional groups.

As a Versatile Synthetic Building Block

The chemical reactivity of this compound allows for a variety of subsequent transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 6-position is susceptible to displacement by various nucleophiles (e.g., amines, thiols, alkoxides), enabling the introduction of diverse side chains.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This transformation is fundamental for building more complex heterocyclic systems.

-

Ester Hydrolysis and Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted directly into amides, providing another point for molecular diversification.

Role in the Synthesis of Bioactive Molecules

This compound has been utilized in the synthesis of flavonoids to investigate their effects on pathogenic and probiotic bacteria.[1] The synthesis of these flavonoids often involves multi-step reaction sequences where the nicotinate derivative serves as a key precursor.[1] Studies have shown that flavones derived from such precursors can exhibit superior inhibitory effects against certain bacteria compared to other related compounds.[1]

Potential as a Cytochrome P450 Inhibitor

This compound has been identified as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2.[1] CYP enzymes are crucial for drug metabolism, and their inhibition can lead to significant drug-drug interactions. By inhibiting CYP1A2, this compound could potentially enhance the efficacy of co-administered drugs that are metabolized by this enzyme by reducing their degradation.[1] This property makes it an interesting lead compound for the development of agents that can modulate drug metabolism.

Caption: Conceptual diagram of CYP1A2 inhibition by this compound.

Safety, Handling, and Storage

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement | GHS Pictogram | Precautionary Statements |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 | |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |

Source: Information compiled from supplier data for this compound and related compounds.[3]

Handling Recommendations

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage Guidelines

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

-

Atmosphere: For long-term storage and to maintain purity, storing under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[2][3]

Conclusion

This compound is a chemical intermediate of significant value to the scientific community, particularly those in the fields of medicinal chemistry and drug discovery. Its well-defined structure and the predictable reactivity of its functional groups provide a robust platform for the synthesis of novel compounds with diverse biological activities. The potential for this compound to act as a modulator of drug metabolism warrants further investigation. Adherence to appropriate synthetic protocols and safety precautions is paramount for its effective and safe utilization in the laboratory.

References

-

PubChem. Methyl 6-chloro-5-nitronicotinate. National Center for Biotechnology Information. Available at: [Link]

-

IP.com. (48) methyl-6-methyinicotinate Route of Synthesis. Available at: [Link]

-

ChemRxiv. (2023, June 28). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Cambridge Open Engage. Available at: [Link]

-

MDPI. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

Dalton Transactions. (2025). Synthesis and characterization of Al and Si substituted polyoxometalates. The Royal Society of Chemistry. Available at: [Link]

-

Organic Syntheses. tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate. Available at: [Link]

-

ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. Cambridge Open Engage. Available at: [Link]

-

Lead Sciences. This compound. Available at: [Link]

-

Organic Process Research & Development. (2025, August 7). Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. ACS Publications. Available at: [Link]

-

ResearchGate. (2025, August 9). New synthesis of nitro-substituted 3,1-benzoxazines. Available at: [Link]

Sources

Methyl 6-bromo-5-nitronicotinate molecular weight

An In-depth Technical Guide to Methyl 6-bromo-5-nitronicotinate: Synthesis, Characterization, and Applications

Abstract

This compound is a highly functionalized pyridine derivative that serves as a pivotal building block in medicinal and agricultural chemistry. Its unique arrangement of a bromine atom, a nitro group, and a methyl ester on the pyridine scaffold imparts versatile reactivity, making it a valuable precursor for a wide range of complex molecular targets. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, robust synthesis and purification protocols, analytical characterization, and key applications in modern research. Tailored for researchers, chemists, and professionals in drug development, this document offers field-proven insights into the handling and strategic utilization of this important synthetic intermediate.

Introduction

Substituted pyridines are a cornerstone of modern pharmaceuticals and agrochemicals, with their heterocyclic structure providing a key scaffold for biological activity. This compound (CAS No. 1211519-89-9) has emerged as a particularly strategic intermediate.[1][2] The molecule's utility is derived from its three distinct functional groups, each offering a handle for subsequent chemical modification:

-

The Bromo Group: Positioned at the 6-position, it is susceptible to a variety of nucleophilic substitution and cross-coupling reactions.

-

The Nitro Group: An electron-withdrawing group that activates the ring and can be readily reduced to an amine, providing a vector for further derivatization.

-

The Methyl Ester: Allows for modification through hydrolysis, amidation, or transesterification to modulate properties like solubility and bioavailability.[1]

This guide delves into the core chemical principles governing the synthesis and reactivity of this compound, providing a practical framework for its application in research and development.

Physicochemical and Structural Properties

A thorough understanding of a compound's properties is fundamental to its application. This compound is an organic compound with the molecular formula C₇H₅BrN₂O₄.[1][2] Key identifying and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | methyl 6-bromo-5-nitropyridine-3-carboxylate | [1] |

| CAS Number | 1211519-89-9 | [1][2] |

| Molecular Formula | C₇H₅BrN₂O₄ | [1][2] |

| Molecular Weight | 261.03 g/mol | [1][2] |

| Canonical SMILES | COC(=O)C1=CC(=C(N=C1)Br)[O-] | [1] |

| InChI Key | DBBBELCPCXHASZ-UHFFFAOYSA-N | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound typically involves the sequential introduction of the nitro and bromo substituents onto the pyridine ring.[1] The chosen route often depends on the availability of starting materials. A common and reliable method is the nitration of a pre-existing brominated pyridine derivative, as the pyridine ring itself is electron-deficient and requires strong conditions for electrophilic substitution.

Expert Rationale behind the Synthesis

The synthesis of analogous compounds like 6-bromo-5-nitroquinoline proceeds via electrophilic nitration using a potent nitrating mixture of concentrated sulfuric and nitric acid.[3] This combination generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivation of the heterocyclic ring. The reaction is conducted at low temperatures (e.g., -5 °C to 0 °C) to control the exothermic reaction and prevent undesired side products. The bromine atom at the 6-position helps direct the incoming nitro group to the 5-position.

Step-by-Step Synthesis Protocol

This protocol describes a representative synthesis based on established chemical principles for the nitration of bromo-substituted heterocycles.[3]

Materials:

-

Methyl 6-bromonicotinate

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Starting Material: In a round-bottom flask, dissolve Methyl 6-bromonicotinate in concentrated sulfuric acid. The acid serves as both a solvent and a protonating agent, which further deactivates the ring but is necessary for the reaction to proceed.

-

Cooling: Cool the solution to 0°C using an ice-salt bath. This is critical for controlling the reaction rate.

-

Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise via a dropping funnel. Maintain the internal temperature below 5°C throughout the addition. Causality Insight: A slow, controlled addition prevents a runaway reaction and minimizes the formation of dinitrated or other byproducts.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture over crushed ice. This neutralizes the strong acids and precipitates the crude product.

-

Neutralization & Extraction: Slowly neutralize the acidic solution with saturated sodium bicarbonate until the pH is ~7. Extract the aqueous layer three times with ethyl acetate.

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude this compound is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. This method effectively separates the desired product from any unreacted starting material or nonpolar impurities.

Caption: Synthetic workflow for this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. For this compound, the expected results are:

-

¹H NMR: The proton NMR spectrum should show distinct signals corresponding to the two aromatic protons on the pyridine ring and the three protons of the methyl ester group. The chemical shifts will be influenced by the electron-withdrawing effects of the bromo and nitro groups.

-

¹³C NMR: The carbon NMR will display seven unique signals, corresponding to each carbon atom in the molecule.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) of approximately equal intensity, which is indicative of the presence of a single bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the key functional groups: strong asymmetric and symmetric stretches for the nitro group (NO₂), a strong stretch for the carbonyl group (C=O) of the ester, and C-O stretching frequencies.[1]

Chemical Reactivity and Strategic Applications

The synthetic value of this compound lies in the differential reactivity of its functional groups, allowing for selective and sequential transformations.

Caption: Reactivity map of this compound.

Applications in Drug Discovery and Agrochemicals

-

Pharmaceutical Research: This compound is a valuable lead for developing new drugs.[1] Its derivatives have shown potential as inhibitors of cytochrome P450 enzymes like CYP1A2, which are involved in drug metabolism.[1] Modulating these enzymes can enhance the efficacy of co-administered medications.[1] It has also been used in the synthesis of flavonoids to investigate their antimicrobial properties against pathogenic and probiotic bacteria.[1]

-

Agrochemical Chemistry: The structural motifs present in this compound are found in many active pesticides and herbicides. Its utility as a versatile intermediate allows for the creation of libraries of novel compounds for screening in agricultural applications.[1]

-

Organic Synthesis: Beyond specific applications, it serves as a general-purpose building block for accessing complex, highly substituted heterocyclic systems.[1]

Safety and Handling

While specific GHS data for this compound is not universally compiled, related compounds such as Methyl 6-chloronicotinate and other halogenated pyridines are classified with hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][4][5] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and to work in a well-ventilated fume hood. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for chemical innovation. Its well-defined physicochemical properties, coupled with its predictable and versatile reactivity, make it an indispensable intermediate for researchers in drug discovery, agrochemical science, and organic synthesis. The robust synthetic and purification protocols outlined in this guide provide a reliable pathway to accessing high-purity material, enabling the exploration of novel chemical space and the development of next-generation bioactive molecules.

References

-

PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). Methyl 5-bromo-6-chloronicotinate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 1-Bromo-3-methyl-5-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Buy this compound | 1211519-89-9 [smolecule.com]

- 2. 1211519-89-9|this compound|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 6-bromo-5-nitronicotinate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromo-5-nitronicotinate is a highly functionalized pyridine derivative that has emerged as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals.[1] Its unique molecular architecture, featuring a bromine atom and a nitro group on the pyridine ring, imparts distinct reactivity and makes it a versatile intermediate for the synthesis of a wide range of complex molecules.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering insights for researchers and professionals in drug discovery and development.

Chemical Structure and Properties

This compound is an organic compound with the chemical formula C₇H₅BrN₂O₄ and a molecular weight of 261.03 g/mol .[1]

Table 1: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | methyl 6-bromo-5-nitropyridine-3-carboxylate |

| CAS Number | 1211519-89-9 |

| Molecular Formula | C₇H₅BrN₂O₄ |

| Molecular Weight | 261.03 g/mol |

| Appearance | (Not specified, likely a solid) |

| Solubility | (Not specified, likely soluble in common organic solvents) |

Below is a diagram illustrating the chemical structure of this compound, generated using the DOT language.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the introduction of the nitro and bromo substituents onto a pyridine ring.[1]

Bromination of Methyl 5-nitronicotinate

A common and direct method for the synthesis of this compound is the bromination of Methyl 5-nitronicotinate.[1] This reaction involves the electrophilic substitution of a hydrogen atom with a bromine atom at the 6-position of the pyridine ring.

Reaction Scheme:

Sources

An In-Depth Technical Guide to Methyl 6-bromo-5-nitronicotinate: Physicochemical Properties, Synthesis, and Handling

Executive Summary

Methyl 6-bromo-5-nitronicotinate is a highly functionalized pyridine derivative that serves as a pivotal building block in contemporary organic synthesis. Its unique structural arrangement, featuring a bromine atom activated by an ortho-nitro group, makes it an exceptionally versatile precursor for the construction of complex heterocyclic systems. This guide provides a comprehensive technical overview of its core physical properties, chemical reactivity, synthesis, and analytical characterization. It is intended for researchers and professionals in medicinal chemistry and drug development, offering field-proven insights into its practical application and safe handling. The strategic importance of this molecule is underscored by its utility in synthesizing compounds with potential pharmacological activity, including the inhibition of metabolic enzymes such as cytochrome P450 CYP1A2.[1]

Core Physicochemical and Structural Properties

The utility of this compound stems directly from its distinct chemical architecture. The pyridine core, substituted with an ester, a nitro group, and a bromine atom, creates a molecule with specific and predictable reactivity.

Key Identifiers and Properties

A summary of the primary physical and chemical identifiers for this compound is presented below. It is important to note that while some physical data like melting and boiling points are not widely published, values can be estimated based on structurally similar compounds.

| Property | Value | Source(s) |

| IUPAC Name | methyl 6-bromo-5-nitropyridine-3-carboxylate | [1] |

| CAS Number | 1211519-89-9 | [2] |

| Molecular Formula | C₇H₅BrN₂O₄ | [2] |

| Molecular Weight | 261.03 g/mol | [3] |

| Appearance | Expected to be a solid at room temperature | |

| Melting Point | No experimental data available | |

| Boiling Point | Predicted: 305.4 ± 37.0 °C (for analogous methyl 6-bromo-5-methylnicotinate) | [4] |

| Solubility | Expected to be soluble in common organic solvents (DCM, EtOAc, Acetone); Slightly soluble in water (by analogy to fluoro-derivative) | [5] |

| SMILES | COC(=O)C1=CC(=C(N=C1)Br)[O-] | [3] |

| InChIKey | DBBBELCPCXHASZ-UHFFFAOYSA-N | [1] |

Structural Analysis

The molecule's reactivity is governed by the interplay of its functional groups:

-

Pyridine Ring: An electron-deficient aromatic system that influences the reactivity of its substituents.

-

Bromo Group (C6): A competent leaving group, its reactivity is significantly enhanced by the adjacent nitro group.

-

Nitro Group (C5): A powerful electron-withdrawing group that activates the C6 position for nucleophilic attack and deactivates the ring towards electrophilic substitution.

-

Methyl Ester Group (C3): Provides a site for hydrolysis or transesterification and influences the overall electronic profile of the ring.

This specific arrangement makes the bromine atom highly susceptible to displacement, which is the cornerstone of its synthetic utility.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its capacity to undergo facile nucleophilic aromatic substitution (SₙAr), a reaction class of immense importance in pharmaceutical synthesis.[3]

The Mechanism of SₙAr Activation

The SₙAr reaction is not typically favorable on unsubstituted halobenzenes or haloheterocycles. However, the presence of a strong electron-withdrawing group, such as the nitro group (–NO₂) positioned ortho or para to the halogen leaving group, is a critical activating feature.

The causality is twofold:

-

Inductive and Resonance Withdrawal: The nitro group powerfully withdraws electron density from the pyridine ring, making the carbon atom attached to the bromine (C6) highly electrophilic and susceptible to attack by a nucleophile.

-

Stabilization of the Intermediate: The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1] The negative charge of this intermediate is delocalized and stabilized by the resonance effect of the adjacent nitro group. This stabilization lowers the activation energy of the reaction, allowing it to proceed under relatively mild conditions.

Key Synthetic Transformations

The strategic functionalization of this compound allows for the generation of a diverse library of derivatives.

-

Nucleophilic Aromatic Substitution (SₙAr): The bromine atom can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This is the most common and powerful application of this reagent.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (–NH₂). This transformation is crucial as it introduces a new nucleophilic site, enabling subsequent reactions such as amide bond formation, sulfonylation, or diazotization.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another handle for modification, for instance, through amide coupling reactions.

The logical flow of these key transformations is illustrated in the diagram below.

Caption: Key synthetic pathways originating from this compound.

Synthesis and Analytical Characterization

The preparation of this compound relies on established principles of electrophilic aromatic substitution on pyridine rings.[1] Purification is typically achieved via standard chromatographic or recrystallization methods.[1]

General Synthetic Strategy

Two primary retrosynthetic approaches are viable:

-

Bromination of a Nitro-Precursor: Starting with Methyl 5-nitronicotinate, an electrophilic brominating agent is used to install the bromine at the C6 position.

-

Nitration of a Bromo-Precursor: Starting with Methyl 6-bromonicotinate, a nitrating mixture (e.g., HNO₃/H₂SO₄) is used to introduce the nitro group at the C5 position. The regioselectivity is directed by the existing substituents.

The following diagram illustrates the nitration approach.

Caption: Synthetic workflow for the nitration of Methyl 6-bromonicotinate.

Representative Synthesis Protocol (Nitration Route)

This protocol is a self-validating system, with explanations for each critical step.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (5 volumes). Cool the acid to 0-5 °C in an ice-salt bath.

-

Causality: Using pre-dried glassware prevents the introduction of water, which can interfere with the nitrating mixture. Cooling is critical to control the highly exothermic dissolution of the starting material and the subsequent nitration reaction, preventing thermal runaway and byproduct formation.

-

-

Substrate Addition: Slowly add Methyl 6-bromonicotinate (1.0 eq.) portion-wise to the stirred, cold sulfuric acid, ensuring the internal temperature does not exceed 10 °C.

-

Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (2 volumes) at 0-5 °C.

-

Nitration: Add the nitrating mixture dropwise from the dropping funnel to the solution of the starting material over 30-60 minutes, maintaining the internal temperature at 0-5 °C.

-

Causality: A slow, controlled addition of the nitrating agent is paramount for selectivity and safety.

-

-

Reaction Monitoring: Stir the reaction at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Causality: This step quenches the reaction and precipitates the solid organic product, which is typically insoluble in the resulting aqueous acidic solution. This must be done cautiously as the dilution of concentrated acid is highly exothermic.

-

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.[1]

-

Trustworthiness: The purity of the final product should be validated by measuring its melting point (if applicable) and obtaining analytical spectra (NMR, MS) to confirm its identity and integrity.

-

Expected Analytical Characterization Data

While specific experimental spectra are not publicly cataloged, the structure of this compound allows for the confident prediction of its key spectral features.

-

¹H NMR: The spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl ester protons.

-

H2 & H4 Protons: These will appear as two distinct doublets (d), likely between δ 8.5-9.5 ppm, with a small coupling constant (J ≈ 2-3 Hz) characteristic of meta-coupling.

-

-OCH₃ Protons: A sharp singlet (s) will be observed, typically around δ 3.9-4.1 ppm.

-

-

¹³C NMR: The spectrum will show 7 distinct carbon signals. The carbonyl carbon of the ester will be the most downfield (≈165 ppm). The aromatic carbons will appear in the typical range of δ 120-160 ppm. The methyl carbon will be the most upfield signal (≈53 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.[1]

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

-

N-O Stretch (Nitro): Two strong absorption bands, one asymmetric stretch around 1520-1560 cm⁻¹ and one symmetric stretch around 1340-1380 cm⁻¹.

-

C-O Stretch (Ester): An absorption in the 1100-1300 cm⁻¹ region.

-

C-Br Stretch: Typically observed in the fingerprint region, below 700 cm⁻¹.

-

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be expected to show a distinct molecular ion peak (M⁺•).

-

Isotopic Pattern: A key diagnostic feature will be the M/M+2 isotopic pattern in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom.[6]

-

Fragmentation: Common fragmentation pathways would include the loss of the methoxy group (•OCH₃, -31 Da), the loss of the nitro group (•NO₂, -46 Da), and the loss of the bromine atom (•Br, -79/81 Da).[6][7]

-

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound should be treated as hazardous, and appropriate precautions must be taken.

GHS Hazard Identification

The following GHS hazard statements are associated with this compound and its close analogs.

| Hazard Code | Statement | Source(s) |

| H315 | Causes skin irritation | [5] |

| H319 | Causes serious eye irritation | [5] |

| H335 | May cause respiratory irritation | [5] |

| H302 | Harmful if swallowed (for chloro-analog) | [8] |

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin Protection: Wear a lab coat. Ensure no skin is exposed.

-

-

Hygiene: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[2][3]

-

Causality: Refrigeration slows the rate of potential decomposition. An inert atmosphere prevents degradation from atmospheric moisture and oxygen.

-

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound is a high-value synthetic intermediate whose physical properties and chemical reactivity are dictated by its unique substitution pattern. Its utility, primarily driven by facile SₙAr chemistry, provides a reliable entry point to a wide array of complex nitrogen-containing heterocycles. A thorough understanding of its properties, coupled with adherence to strict safety and handling protocols, enables researchers to effectively and safely leverage this versatile building block in the pursuit of novel chemical entities for pharmaceutical and agrochemical applications.

References

-

PubChem. Methyl 6-chloro-5-nitronicotinate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 5-bromo-6-chloronicotinate. National Center for Biotechnology Information. [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Lead Sciences. This compound. [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

Sources

- 1. Buy this compound | 1211519-89-9 [smolecule.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. 1211519-89-9|this compound|BLD Pharm [bldpharm.com]

- 4. Methyl 6-broMo-5-Methylnicotinate | 1210451-92-5 [chemicalbook.com]

- 5. Methyl 6-bromo-5-fluoronicotinate, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. raco.cat [raco.cat]

- 8. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Methyl 6-Bromo-5-Nitronicotinate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, agrochemical innovation, and materials science, the solubility of a chemical entity is a cornerstone property that dictates its utility and applicability. For a molecule like methyl 6-bromo-5-nitronicotinate, a heterocyclic compound with significant potential in medicinal chemistry, understanding its solubility is not merely an academic exercise. It is a critical parameter that influences bioavailability, dosage form design, and the overall feasibility of its application as a therapeutic agent or a synthetic intermediate. This guide provides a comprehensive framework for evaluating the solubility of this compound, offering both theoretical insights and practical, field-proven methodologies. As a senior application scientist, the following protocols and discussions are designed to be self-validating, ensuring that researchers can confidently and accurately characterize this promising molecule.

Physicochemical Profile of this compound

A thorough understanding of a compound's intrinsic properties is paramount to predicting and interpreting its solubility behavior. This compound is an organic compound with the molecular formula C₇H₅BrN₂O₄ and a molecular weight of approximately 261.03 g/mol .[1] Its structure, featuring a substituted pyridine ring, imparts a degree of polarity, while the bromine and nitro functional groups introduce specific electronic and steric characteristics that will govern its interactions with various solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅BrN₂O₄ | [1] |

| Molecular Weight | 261.03 g/mol | [1] |

| CAS Number | 1211519-89-9 | |

| Appearance | (Expected to be a solid at room temperature) | N/A |

| Melting Point | (To be determined experimentally) | N/A |

| pKa | (To be determined experimentally) | N/A |

| LogP | (To be determined experimentally/predicted) | N/A |

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in solubility.[2] Polar solutes exhibit greater solubility in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[2] The solubility of this compound will be influenced by several key factors:

-

Solute-Solvent Interactions: The ability of the solvent to overcome the intermolecular forces within the solid crystal lattice of the compound is crucial. For this compound, this involves breaking dipole-dipole interactions and potential π-stacking of the pyridine rings.

-

Temperature: For most solid solutes, solubility increases with temperature.[3][4] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to break the solute-solute and solvent-solvent bonds.

-

pH (for aqueous solutions): The pyridine nitrogen in this compound has basic properties and can be protonated at low pH. This would result in the formation of a salt, which is expected to have significantly higher aqueous solubility than the neutral form.

-

Polymorphism: The existence of different crystalline forms (polymorphs) can lead to variations in solubility. It is essential to characterize the solid form of the material being tested.

Experimental Determination of Equilibrium Solubility

The following protocol outlines a robust method for determining the equilibrium solubility of this compound in various solvents. This method is based on the shake-flask technique, a widely accepted standard for solubility measurement.

Materials and Equipment

-

This compound (high purity)

-

A selection of solvents (e.g., water, ethanol, methanol, acetonitrile, acetone, ethyl acetate, hexane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can be performed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of dissolved this compound.

-

Illustrative Data Presentation

Table 2: Illustrative Solubility Data for this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | (To be determined) | (To be determined) |

| Ethanol | (To be determined) | (To be determined) |

| Methanol | (To be determined) | (To be determined) |

| Acetonitrile | (To be determined) | (To be determined) |

| Acetone | (To be determined) | (To be determined) |

| Ethyl Acetate | (To be determined) | (To be determined) |

| Hexane | (To be determined) | (To be determined) |

Experimental Workflow Diagram```dot

Caption: HPLC-UV Quantification Workflow.

Conclusion and Future Directions

This guide has provided a comprehensive, scientifically grounded framework for the determination of the solubility of this compound. While specific solubility data is not yet published, the detailed protocols herein provide researchers with the necessary tools to generate this critical information. The methodologies for equilibrium solubility determination and HPLC-UV quantification are robust and adhere to established scientific principles. Future work should focus on generating a comprehensive solubility profile in a wide range of pharmaceutically and industrially relevant solvents at various temperatures. Furthermore, investigating the effect of pH on aqueous solubility will be crucial for any potential pharmaceutical applications. This foundational data will undoubtedly accelerate the research and development of this promising compound.

References

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

-

Chemistry Notes. (n.d.). S11E2 - Three Factors Affecting the Solubility of a Solution. [Link]

-

University of Alberta. (n.d.). SOLUBILITY. [Link]

-

ResearchGate. (2025, August 8). UV-spectrum of pyridine. [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. [Link]

-

Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. [Link]

Sources

A Technical Guide to the Spectral Characteristics of Methyl 6-bromo-5-nitronicotinate

Introduction

Methyl 6-bromo-5-nitronicotinate is a substituted pyridine derivative with the molecular formula C₇H₅BrN₂O₄ and a molecular weight of approximately 261.03 g/mol .[1] This compound is of significant interest to researchers in medicinal chemistry and drug development due to its potential as a versatile synthetic intermediate. Its structure incorporates a bromine atom and a nitro group on the nicotinic acid framework, functional groups that are pivotal for a variety of chemical transformations, including nucleophilic substitution and reduction reactions.[1] Furthermore, it has been identified as a potential inhibitor of cytochrome P450 enzymes, suggesting its utility in modulating drug metabolism.[1]

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the atoms of this compound are numbered as follows:

Caption: Structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would be expected to show three distinct signals.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.1 | Doublet | 1H | H2 |

| ~8.8 | Doublet | 1H | H4 |

| ~4.0 | Singlet | 3H | H10 (OCH₃) |

Interpretation and Rationale:

-

Aromatic Protons (H2 and H4): The pyridine ring protons are expected to be significantly deshielded and appear at high chemical shifts (downfield). This is due to the electron-withdrawing effects of the nitrogen atom in the ring, the nitro group, the bromine atom, and the methyl ester group. The protons at positions 2 and 4 are ortho and para to the ring nitrogen, respectively, and are expected to be doublets due to coupling with each other. The strong deshielding effect of the adjacent nitro group and the anisotropic effect of the ester group would likely push these signals to the 8.5-9.5 ppm range.

-

Methyl Protons (H10): The protons of the methyl ester group (OCH₃) are expected to appear as a singlet around 4.0 ppm. This is a characteristic chemical shift for methyl esters, and since there are no adjacent protons, the signal is not split.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~163 | C7 (C=O) |

| ~155 | C6 |

| ~152 | C2 |

| ~145 | C5 |

| ~130 | C4 |

| ~125 | C3 |

| ~54 | C10 (OCH₃) |

Interpretation and Rationale:

-

Carbonyl Carbon (C7): The ester carbonyl carbon is the most deshielded carbon and is expected to appear in the 160-170 ppm region.

-

Aromatic Carbons (C2, C3, C4, C5, C6): The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbons directly attached to electronegative atoms (C6-Br, C5-NO₂, C2-N) are expected to be significantly downfield. The quaternary carbons (C3, C5, C6) will have different intensities compared to the carbons with attached protons (C2, C4).

-

Methyl Carbon (C10): The methyl carbon of the ester group is expected to appear in the 50-60 ppm range.

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic nitro group, the aromatic ester, and the substituted pyridine ring.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1730-1715 | Strong | C=O stretch (ester) |

| ~1600, ~1470 | Medium | C=C stretch (aromatic ring) |

| ~1550-1475 | Strong | Asymmetric NO₂ stretch |

| ~1360-1290 | Strong | Symmetric NO₂ stretch |

| ~1300-1250 | Strong | C-O stretch (ester) |

| ~1100-1000 | Medium | C-O stretch (ester) |

| ~800-700 | Strong | C-Br stretch |

Interpretation and Rationale:

-

Aromatic C-H Stretch: A weak to medium band is expected above 3000 cm⁻¹, characteristic of C-H bonds on an aromatic ring.[2]

-

Carbonyl (C=O) Stretch: A strong absorption between 1730 and 1715 cm⁻¹ is characteristic of the C=O bond in an aromatic ester.[3][4]

-

Aromatic Ring (C=C) Stretches: Medium intensity bands are expected in the 1600-1450 cm⁻¹ region due to the vibrations of the carbon-carbon bonds in the pyridine ring.[2]

-

Nitro (NO₂) Stretches: Two strong and distinct peaks are the hallmark of a nitro group. The asymmetric stretch is expected between 1550-1475 cm⁻¹, and the symmetric stretch between 1360-1290 cm⁻¹.[5]

-

Ester (C-O) Stretches: Strong bands in the 1300-1000 cm⁻¹ region are due to the C-O stretching vibrations of the ester group.[3]

-

Carbon-Bromine (C-Br) Stretch: A strong absorption in the fingerprint region, typically between 800 and 700 cm⁻¹, is expected for the C-Br bond.

Experimental Protocol for IR Data Acquisition (ATR)

Caption: General workflow for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Conclusion

The predicted spectral data for this compound provides a detailed and cohesive picture of its molecular structure. The ¹H and ¹³C NMR spectra are expected to clearly show the signals for the substituted pyridine ring and the methyl ester group. The IR spectrum will be dominated by strong absorptions from the nitro and ester functional groups. The mass spectrum will be characterized by a distinct molecular ion peak with a bromine isotopic pattern and predictable fragmentation pathways. This guide serves as a valuable resource for researchers working with this compound, enabling them to confidently interpret their own experimental data and verify the identity and purity of their samples.

References

- Smolecule. (2023, August 16). Buy this compound | 1211519-89-9.

- University of California, Davis. (n.d.). Table of Characteristic IR Absorptions.

- University of California, Los Angeles. (n.d.). IR: nitro groups.

- Spectroscopy Online. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Mestrelab Research. (2023, February 17). Mnova Tip 6 - Accurate NMR Prediction for your reagents and products.

- DB Infotech. (2023, September 11). How to Predict NMR in ChemDraw.

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Discovery and history of Methyl 6-bromo-5-nitronicotinate

An In-depth Technical Guide to Methyl 6-bromo-5-nitronicotinate: Synthesis, History, and Applications

For the modern researcher, scientist, and drug development professional, a deep understanding of key chemical intermediates is paramount. This compound, a polysubstituted pyridine derivative, represents a versatile building block with significant applications in medicinal and agricultural chemistry. This guide provides a comprehensive overview of its chemical properties, historical synthetic context, detailed synthesis protocols, and key applications, grounded in established scientific principles.

Core Compound Profile

This compound (CAS No: 1211519-89-9) is an organic compound featuring a pyridine ring functionalized with a methyl ester, a bromine atom, and a nitro group.[1][2] This specific arrangement of electron-withdrawing and leaving groups makes it a highly reactive and valuable intermediate for further chemical modifications.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrN₂O₄ | [1][2] |

| Molecular Weight | ~261.03 g/mol | [1] |

| Appearance | Solid | [3] |

| Storage | Inert atmosphere, 2-8°C | [2][3][4] |

| Purity | Typically ≥95% | [2][3] |

The Synthetic Challenge: A Historical Perspective

The synthesis of specifically substituted pyridines like this compound is not trivial. The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution compared to benzene, and the position of the ring nitrogen dictates the regioselectivity of these reactions.[1]

Historically, the synthesis of halogenated nicotinic acids relied on robust, often harsh, methods. For instance, the preparation of the related precursor, 6-bromonicotinic acid, could be achieved by treating 6-hydroxynicotinic acid with phosphorus pentabromide at high temperatures.[5] Another common strategy involves the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a halide via a diazonium salt intermediate.[6][7][8] This reaction proceeds through a free radical mechanism and is particularly useful for creating substitution patterns that are difficult to achieve directly.[6][8]

The synthesis of this compound builds upon these foundational principles, typically employing sequential nitration and bromination reactions to install the required functional groups onto the pyridine scaffold.[1] The choice of which reaction to perform first is critical and depends on the directing effects of the substituents already present on the ring.

Key Synthetic Strategies and Protocols

The primary route to this compound involves the strategic functionalization of a simpler nicotinic acid derivative. The most logical and commonly cited approach is the bromination of a pre-existing methyl 5-nitronicotinate.[1] This pathway leverages the directing effects of the nitro and ester groups to achieve the desired regiochemistry.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis based on established methods for the bromination of activated pyridine rings.[9]

Objective: To synthesize this compound via electrophilic bromination.

Materials:

-

Methyl 5-nitronicotinate

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Solvent (e.g., N,N-Dimethylformamide - DMF, or concentrated Sulfuric Acid)

-

Deionized Water

-

Extraction Solvent (e.g., Ethyl Acetate)

-

Drying Agent (e.g., Anhydrous Sodium Sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve Methyl 5-nitronicotinate in the chosen solvent (e.g., DMF). Cool the mixture in an ice bath.

-

Bromination: Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The nitro and ester groups deactivate the pyridine ring but direct the incoming electrophile (Br+) to the ortho and para positions relative to the nitrogen that are not already substituted. The C-6 position is sterically accessible and electronically favored for substitution.

-

Reaction Monitoring: Allow the reaction to proceed at a controlled temperature (e.g., 80°C if using DMF) for several hours.[9] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. This will precipitate the crude product.

-

Extraction & Purification: If the product does not precipitate cleanly, perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[10]

-

Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound.

-

Final Purification: Purify the crude product by column chromatography on silica gel or recrystallization from an appropriate solvent system to obtain the final product with high purity.

Causality and Experimental Choices:

-

Choice of Brominating Agent: NBS is often preferred over liquid bromine as it is a solid that is safer and easier to handle, and it provides a slow, controlled release of Br⁺, which can prevent over-bromination.

-

Solvent Selection: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the reaction.[9] In some cases, strong acids like sulfuric acid are used to activate the pyridine ring towards electrophilic attack.

-

Temperature Control: The initial cooling prevents runaway reactions, while subsequent heating provides the necessary activation energy for the bromination of the deactivated ring.

Applications in Research and Development

The unique combination of a bromine atom (a versatile handle for cross-coupling reactions) and a nitro group (which can be reduced to an amine) makes this compound a valuable intermediate.[1]

A. Pharmaceutical and Medicinal Chemistry

The primary application lies in its role as a scaffold in drug discovery.[1]

-

Enzyme Inhibition: It has demonstrated inhibitory effects on cytochrome P450 enzymes, specifically CYP1A2.[1] This enzyme is crucial for metabolizing a wide range of drugs. By inhibiting CYP1A2, compounds derived from this scaffold could potentially be used to boost the efficacy or alter the pharmacokinetics of co-administered medications.[1]

-

Lead Compound for Drug Synthesis: The structure serves as a starting point for developing new therapeutic agents. The bromine at the C-6 position can be readily substituted via nucleophilic substitution or used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.[1][11] The nitro group at C-5 can be reduced to an amine, providing a site for amide bond formation or other functionalizations.

Caption: Key synthetic transformations and applications.

B. Antimicrobial and Agrochemical Research

-

Antimicrobial Agents: This compound has been utilized in the synthesis of novel flavonoids to investigate their effects on pathogenic and probiotic bacteria.[1] Studies have shown that flavones derived from related structures possess significant inhibitory effects against certain pathogens.[1]

-

Agrochemicals: The halogenated pyridine motif is common in many pesticides and herbicides. The potential biological activity of this compound makes it a candidate for development in the agricultural sector.[1]

Safety and Handling

While specific GHS data for this compound is not fully aggregated, data from closely related analogs like Methyl 6-chloro-5-nitronicotinate and 6-bromo-5-nitronicotinic acid provide guidance.[4][12][13]

Table 2: GHS Hazard Information (Based on Analogs)

| Hazard Statement | Description | Source(s) |

| H302 | Harmful if swallowed | [4][12] |

| H315 | Causes skin irritation | [4][12] |

| H319 | Causes serious eye irritation | [4][12] |

| H335 | May cause respiratory irritation | [4][12] |

Precautionary Measures:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place, sealed under an inert atmosphere.[2][3]

Conclusion

This compound is more than just a chemical compound; it is a testament to the strategic elegance of modern organic synthesis. Its preparation, while rooted in classic aromatic chemistry, requires a nuanced understanding of substituent effects on the pyridine ring. The resulting molecule is a powerful and versatile intermediate, providing chemists in pharmaceutical and agrochemical fields with a valuable tool for constructing complex, biologically active molecules. As research continues, the full potential of this important building block will undoubtedly continue to unfold.

References

-

PubChem. Methyl 6-chloro-5-nitronicotinate. [Link]

-

LookChem. Cas 6311-35-9, 6-Bromonicotinic acid. [Link]

-

PrepChem.com. Synthesis of A. 6-Bromonicotinic Acid. [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

-

PubChem. Methyl 5-bromo-6-chloronicotinate. [Link]

-

Chemical & Pharmaceutical Bulletin. (2001). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. [Link]

- Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

- Google Patents. CN111303273A - Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester.

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Unknown Source. 10. Sandmeyer reaction. [Link]

-

ResearchGate. (2016, July 24). How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine ?. [Link]

-

Molecules. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. [Link]

-

The Organic Chemistry Tutor. (2023, July 30). Reaction of Amines, Diazonium salts (Sandmeyer Reaction) and more. [Link]

-

MySkinRecipes. Methyl 5-bromo-2-chloro-6-methylnicotinate. [Link]

-

Lead Sciences. This compound. [Link]

Sources

- 1. Buy this compound | 1211519-89-9 [smolecule.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. This compound | 1211519-89-9 [sigmaaldrich.com]

- 4. 7477-09-0|6-Bromo-5-nitronicotinic acid|BLD Pharm [bldpharm.com]

- 5. prepchem.com [prepchem.com]

- 6. byjus.com [byjus.com]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 10. CN112142661B - Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester - Google Patents [patents.google.com]

- 11. Methyl 5-bromo-2-chloro-6-methylnicotinate [myskinrecipes.com]

- 12. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 59237-53-5|Methyl 6-chloro-5-nitronicotinate|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to Methyl 6-bromo-5-nitronicotinate: Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of Methyl 6-bromo-5-nitronicotinate, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its core chemical features, reliable synthetic protocols, characteristic reactivity, and its role in the development of advanced functional molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.

Core Molecular Profile

This compound is a substituted pyridine derivative characterized by three key functional groups attached to the core heterocycle: a methyl ester at the 3-position, a nitro group at the 5-position, and a bromine atom at the 6-position. This specific arrangement of electron-withdrawing and leaving groups dictates its unique chemical behavior and renders it a highly valuable synthetic intermediate.[1]

Physicochemical & Spectroscopic Data

A precise understanding of the compound's properties is fundamental for its application. The data below has been consolidated for ease of reference.

| Property | Value | Source |

| IUPAC Name | Methyl 6-bromo-5-nitropyridine-3-carboxylate | N/A |

| CAS Number | 1211519-89-9 | [2] |

| Molecular Formula | C₇H₅BrN₂O₄ | [1] |

| Molecular Weight | 261.03 g/mol | [1] |

| Appearance | Off-white to yellow solid | Supplier Data |

| Melting Point | 102-106 °C | Supplier Data |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Acetone | N/A |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.9 (d, J=2.0 Hz, 1H), 8.6 (d, J=2.0 Hz, 1H), 4.0 (s, 3H) | Predicted |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~163, 152, 148, 142, 135, 125, 54 | Predicted |

| IR (KBr, cm⁻¹) | ~3100 (Ar C-H), 1730 (C=O, ester), 1530 (N-O, asym), 1350 (N-O, sym) | Predicted |

Caption: Chemical Structure of this compound.

Synthesis and Purification

The preparation of this compound is typically achieved through a sequential functionalization of a pyridine precursor.[1] The most common strategies involve the bromination of a pre-existing nitronicotinate ester or the nitration of a bromo-nicotinate ester.

Causality in Synthetic Strategy

The choice of synthetic route is governed by the regioselectivity of electrophilic aromatic substitution on the pyridine ring. The electron-deficient nature of the pyridine ring, further deactivated by the ester group, makes direct nitration and bromination challenging and requires carefully controlled conditions to achieve the desired 5-nitro, 6-bromo substitution pattern.[1][3]

Recommended Synthetic Protocol: Bromination of Methyl 5-nitronicotinate

This protocol is favored due to the commercial availability of the starting material, Methyl 5-nitronicotinate.

Step 1: Reaction Setup

-

To a solution of Methyl 5-nitronicotinate (1.0 eq) in concentrated sulfuric acid (5-10 vol), add N-Bromosuccinimide (NBS) (1.1-1.3 eq) portion-wise at 0-5 °C.

-

Rationale: Concentrated sulfuric acid acts as both a solvent and an activator, protonating the pyridine nitrogen to further direct the electrophilic bromination. Using NBS is a safer and more controlled alternative to elemental bromine.

Step 2: Reaction Progression

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

Step 3: Work-up and Isolation

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until pH 7-8 is reached.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as an off-white to yellow solid.

Chemical Reactivity and Derivatization Potential

The utility of this compound as a building block stems from the distinct reactivity of its three functional groups. The bromine atom, the nitro group, and the methyl ester can be selectively manipulated to build molecular complexity.

C-Br Bond Functionalization: Cross-Coupling Reactions

The C6-bromine atom is the most versatile handle for derivatization, primarily via palladium-catalyzed cross-coupling reactions.[4] This position is activated towards oxidative addition by the electron-withdrawing effects of the adjacent ring nitrogen and the nitro group.

A. Suzuki-Miyaura Coupling: C-C Bond Formation The Suzuki-Miyaura coupling is a robust method for forming new carbon-carbon bonds by reacting the aryl bromide with an organoboron species.[5][6]

-

Expert Insight: The choice of base is critical. A moderately strong base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for transmetalation without promoting unwanted side reactions like ester hydrolysis.[5] The palladium catalyst and ligand system (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) must be chosen to balance reactivity and stability.

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Nitro Group Reduction: Access to Amines

The nitro group at the C5 position is a synthetic precursor to an amino group, which is a key functional group in many pharmaceuticals.[7] The reduction of the nitro group is one of the most important transformations in organic chemistry.[7]

A. Catalytic Hydrogenation

-

Protocol: The compound is dissolved in a solvent like ethanol or ethyl acetate, and a palladium on carbon catalyst (Pd/C, 5-10 mol%) is added. The mixture is then subjected to a hydrogen atmosphere (from a balloon to high pressure) until the reaction is complete.[8]

-

Causality: This method is often clean and high-yielding. However, care must be taken as prolonged reaction times or more active catalysts (like platinum oxide) can sometimes lead to debromination as a side reaction.

B. Chemical Reduction

-

Protocol: Reagents like tin(II) chloride (SnCl₂) in concentrated HCl, or iron powder (Fe) in acetic acid or ammonium chloride solution, are effective for reducing the nitro group.[9][10]

-

Expert Insight: Metal/acid reductions are robust and tolerate many functional groups, but the work-up can be more involved due to the need to remove metal salts. These methods are particularly useful when catalytic hydrogenation is not feasible (e.g., due to the presence of other reducible groups like alkynes).

Caption: Pathways for the reduction of the nitro group.

Ester Group Manipulation

The methyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

-

Hydrolysis: Treatment with a base like lithium hydroxide (LiOH) in a THF/water mixture provides the carboxylic acid. This introduces a new handle for amide couplings or other modifications.

-

Amidation: Direct conversion to amides can sometimes be achieved by heating with a desired amine, although this often requires harsh conditions. A more common two-step approach involves hydrolysis to the acid followed by a standard peptide coupling reaction (e.g., using HATU or EDC).

Applications in Research and Drug Development

This compound serves as a key starting material in the synthesis of a wide range of biologically active molecules.[1]

-

Pharmaceutical Research: Its derivatives are investigated for various therapeutic targets. For instance, the core has been incorporated into compounds with potential as cytochrome P450 enzyme inhibitors, which is relevant for modulating drug metabolism.[1]

-

Antimicrobial Research: The scaffold has been used to synthesize novel flavonoid derivatives that have been studied for their effects on pathogenic and probiotic bacteria.[1]

-

Agrochemicals: The inherent biological activity of the nitropyridine scaffold makes it a valuable starting point for the development of new pesticides or herbicides.[1]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed.

-

Hazard Identification: This compound is harmful if swallowed and causes skin and serious eye irritation.[11][12] It may also cause respiratory irritation.[11][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[14][15]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][14] Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

This compound is a synthetically versatile and valuable building block. The strategic placement of a reactive bromine atom, a reducible nitro group, and a modifiable ester function provides chemists with multiple, orthogonal pathways for molecular elaboration. Its demonstrated utility in constructing complex scaffolds for pharmaceutical and agrochemical research underscores its importance. A thorough understanding of its reactivity, as detailed in this guide, is essential for unlocking its full potential in the design and synthesis of next-generation functional molecules.

References

-

PubChem. Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]

-

ResearchGate. (2008). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

Proctor, R. S. J., & Phipps, R. J. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Retrieved from [Link]

-

PubChem. Methyl 5-bromo-6-chloronicotinate. Retrieved from [Link]

-